

# **SRC-3: A Pivotal Therapeutic Target in Oncology**

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Compound of Interest		
Compound Name:	Src-3-IN-1	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a member of the p160 family of nuclear receptor coactivators. Initially identified for its role in coactivating steroid hormone receptors like the estrogen receptor (ER) and androgen receptor (AR), SRC-3 has emerged as a critical oncogene implicated in the development, progression, and therapeutic resistance of a wide spectrum of cancers. Its multifaceted role extends beyond hormone-dependent cancers to influence a variety of signaling pathways that drive tumor growth, metastasis, and survival. This technical guide provides a comprehensive overview of SRC-3 as a therapeutic target, detailing its signaling networks, quantitative expression data in various cancers, and key experimental protocols for its investigation.

### The Oncogenic Functions of SRC-3

SRC-3 functions as a transcriptional coactivator, enhancing the activity of numerous transcription factors to drive the expression of genes involved in key cancer-related processes. Its oncogenic activities are broadly categorized into hormone-dependent and hormone-independent mechanisms.

### **Hormone-Dependent Signaling**

In hormone-sensitive cancers such as breast and prostate cancer, SRC-3 is a crucial coactivator for steroid hormone receptors. Upon ligand binding, SRC-3 is recruited to the hormone receptor complex, where it facilitates the recruitment of other coactivators and histone



acetyltransferases, leading to chromatin remodeling and target gene transcription. This drives cellular proliferation and survival in response to hormonal stimulation. Overexpression of SRC-3 in these cancers is associated with aggressive disease and resistance to endocrine therapies like tamoxifen.

### **Hormone-Independent Signaling and Cellular Processes**

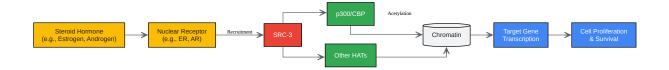
Increasing evidence highlights the critical role of SRC-3 in hormone-independent cancers and its regulation of fundamental cellular processes through various signaling pathways:

- Cell Cycle Progression: SRC-3 promotes the G1-S phase transition by coactivating the E2F1 transcription factor, leading to the expression of cell cycle-related genes.
- Proliferation and Survival: SRC-3 enhances cell proliferation and survival by modulating signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways. It can upregulate growth factor signaling, including the insulin-like growth factor (IGF-1) pathway. Knockdown of SRC-3 has been shown to decrease proliferation and induce apoptosis in cancer cells.
- Invasion and Metastasis: SRC-3 promotes cancer cell invasion and metastasis by
  coactivating transcription factors like AP-1 and PEA3, which upregulate the expression of
  matrix metalloproteinases (MMPs) such as MMP2, MMP7, MMP9, and MMP10. It also
  activates focal adhesion kinase (FAK) signaling, enhancing cell motility.
- Chemoresistance: Overexpression of SRC-3 is linked to resistance to various chemotherapeutic agents and targeted therapies. It can confer resistance by modulating prosurvival and anti-apoptotic pathways, including the destabilization of p53.
- Tumor Microenvironment: SRC-3 plays a role in shaping an immunosuppressive tumor microenvironment by influencing the function of regulatory T cells (Tregs).

# **SRC-3 Signaling Pathways**

The diverse functions of SRC-3 are a consequence of its integration into multiple signaling networks. The following diagrams illustrate key SRC-3-mediated pathways.





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